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Compound of Interest

Compound Name: 3-Amino-2-benzylpropan-1-ol

Cat. No.: B2431642 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction
3-Amino-2-benzylpropan-1-ol is a valuable chiral building block in synthetic organic

chemistry, finding applications in the synthesis of various biologically active molecules and

ligands for asymmetric catalysis. Its structure, possessing a primary amine, a primary alcohol,

and a benzyl group, presents a rich landscape for spectroscopic analysis. Accurate structural

confirmation and purity assessment are paramount for its effective use in research and

development. This document provides a comprehensive guide to the spectroscopic analysis of

3-Amino-2-benzylpropan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations

detailed herein are designed to provide a robust framework for the unambiguous

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment, connectivity, and stereochemistry of the molecule.

¹H and ¹³C NMR Experimental Protocol
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3]
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Protocol:

Sample Preparation:

Weigh approximately 10-20 mg of 3-Amino-2-benzylpropan-1-ol for ¹H NMR and 50-100

mg for ¹³C NMR.[1][4]

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆,

or D₂O) in a clean, dry vial.[1][4] The choice of solvent can influence the chemical shifts of

exchangeable protons (OH and NH₂).

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm

NMR tube to remove any particulate matter.[2]

The final sample height in the NMR tube should be approximately 4-5 cm.[3]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Acquire a standard ¹H NMR spectrum.

For the identification of exchangeable protons, a D₂O exchange experiment can be

performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H

spectrum. The signals corresponding to the OH and NH₂ protons will broaden or

disappear.

Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and

CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is

recommended.[5]

Workflow for NMR Analysis:
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Caption: Workflow for NMR sample preparation and data acquisition.

Interpretation of NMR Spectra
¹H NMR: The proton NMR spectrum of 3-Amino-2-benzylpropan-1-ol will exhibit distinct

signals corresponding to the aromatic, benzylic, and aliphatic protons.

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

Benzylic Protons (CH₂-Ph): A doublet of doublets or a multiplet due to diastereotopicity,

typically around δ 2.5-2.8 ppm.

Methine Proton (CH): A multiplet around δ 2.0-2.3 ppm.

Methylene Protons adjacent to Nitrogen (CH₂-N): Two diastereotopic protons appearing as a

multiplet around δ 2.8-3.1 ppm.

Methylene Protons adjacent to Oxygen (CH₂-O): Two diastereotopic protons appearing as a

multiplet around δ 3.5-3.8 ppm.

Amine and Hydroxyl Protons (NH₂ and OH): Broad singlets that can appear over a wide

chemical shift range and will exchange with D₂O.[6]

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon

atom.

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

Benzylic Carbon (CH₂-Ph): Around δ 35-40 ppm.

Methine Carbon (CH): Around δ 40-45 ppm.

Methylene Carbon adjacent to Nitrogen (CH₂-N): Around δ 45-50 ppm.

Methylene Carbon adjacent to Oxygen (CH₂-O): Around δ 60-65 ppm.

Table 1: Predicted NMR Spectral Data for 3-Amino-2-benzylpropan-1-ol
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Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

C₆H₅ 7.2-7.4 (m, 5H) 125-140

CH₂-Ph 2.5-2.8 (m, 2H) 35-40

CH 2.0-2.3 (m, 1H) 40-45

CH₂-N 2.8-3.1 (m, 2H) 45-50

CH₂-O 3.5-3.8 (m, 2H) 60-65

NH₂ broad s, variable -

OH broad s, variable -

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule.[7] For 3-Amino-2-benzylpropan-1-ol, the key

functional groups are the primary amine (NH₂) and the primary alcohol (OH).

Attenuated Total Reflectance (ATR)-FTIR Protocol
ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.

Protocol:

Instrument Preparation: Ensure the ATR crystal is clean. Clean the crystal surface with a soft

cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7]

Background Scan: Acquire a background spectrum with no sample on the crystal. This will

be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.[7]

Sample Analysis: Place a small amount of 3-Amino-2-benzylpropan-1-ol (a drop if liquid, a

few milligrams if solid) onto the center of the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.[7]
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Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Cleaning: After analysis, clean the crystal surface thoroughly.

Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR sample analysis.

Interpretation of IR Spectrum
The IR spectrum of 3-Amino-2-benzylpropan-1-ol will be characterized by the following key

absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the

hydroxyl group.[8][9]

N-H Stretch: Two distinct, sharp to medium intensity peaks in the range of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

[10][11] These may overlap with the broad O-H band.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹ (scissoring).[11]

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region.

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.[11]

Table 2: Key IR Absorption Bands for 3-Amino-2-benzylpropan-1-ol
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretch 3200-3600 Strong, Broad

N-H Stretch
3300-3500 (two

bands)
Medium, Sharp

C-H (Aromatic) Stretch > 3000 Medium

C-H (Aliphatic) Stretch < 3000 Medium

N-H Bend 1590-1650 Medium-Strong

C-O Stretch 1000-1260 Strong

C-N Stretch 1020-1250 Medium-Weak

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. For a polar molecule like 3-Amino-2-benzylpropan-1-ol, electrospray ionization (ESI) is

a suitable soft ionization technique that can provide the molecular weight and information about

fragmentation patterns.[12][13][14]

Electrospray Ionization (ESI)-MS Protocol
Protocol:

Sample Preparation:

Prepare a dilute solution of 3-Amino-2-benzylpropan-1-ol (approximately 1-10 µg/mL) in

a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation

for positive ion mode analysis.

Instrument Setup:
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Set up the ESI source in positive ion mode.

Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing

gas flow, and drying gas temperature, to achieve a stable spray and maximum ion signal.

Data Acquisition:

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion

and expected fragment ions.

Workflow for ESI-MS Analysis:

Caption: Workflow for ESI-MS sample analysis.

Interpretation of Mass Spectrum
The ESI mass spectrum of 3-Amino-2-benzylpropan-1-ol is expected to show the following

key ions:

Protonated Molecular Ion [M+H]⁺: The molecular weight of 3-Amino-2-benzylpropan-1-ol is
165.23 g/mol .[15] The protonated molecular ion will be observed at m/z 166.1.

Fragment Ions: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to

characteristic fragment ions. A prominent fragmentation pathway for compounds containing a

benzyl group is the formation of the highly stable tropylium ion.[16][17]

m/z 91: This is the base peak and corresponds to the tropylium ion ([C₇H₇]⁺), formed by

the loss of the aminopropanol side chain.[16][18]

Loss of H₂O: A peak at m/z 148.1 may be observed, corresponding to the loss of a water

molecule from the protonated molecular ion.

Loss of NH₃: A peak at m/z 149.1 could be present due to the loss of ammonia.

Table 3: Expected Key Ions in the ESI-MS of 3-Amino-2-benzylpropan-1-ol
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m/z Proposed Ion

166.1 [M+H]⁺

148.1 [M+H - H₂O]⁺

149.1 [M+H - NH₃]⁺

91.1 [C₇H₇]⁺ (Tropylium ion)

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of 3-Amino-2-benzylpropan-1-ol. ¹H and ¹³C NMR confirm the carbon-

hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, the

primary amine and primary alcohol. ESI-MS provides the molecular weight and characteristic

fragmentation patterns, notably the formation of the tropylium ion. By following the detailed

protocols and interpretation guidelines presented in this application note, researchers can

confidently verify the structure and purity of 3-Amino-2-benzylpropan-1-ol for their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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